molecular formula C13H11Cl2N3O B2511267 4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde N-(2-chlorophenyl)hydrazone CAS No. 866142-95-2

4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde N-(2-chlorophenyl)hydrazone

Cat. No.: B2511267
CAS No.: 866142-95-2
M. Wt: 296.15 g/mol
InChI Key: XRXQJMKAKRYOKW-IUXPMGMMSA-N
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Description

4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde N-(2-chlorophenyl)hydrazone is a synthetic organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2, where R1 and R2 can be various organic substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde N-(2-chlorophenyl)hydrazone typically involves the reaction of 4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde with N-(2-chlorophenyl)hydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde N-(2-chlorophenyl)hydrazone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to an amine.

    Substitution: The chloroacetyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrrole ring.

    Reduction: Amines derived from the reduction of the hydrazone group.

    Substitution: Substituted derivatives where the chloroacetyl group is replaced by other functional groups.

Scientific Research Applications

4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde N-(2-chlorophenyl)hydrazone has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde N-(2-chlorophenyl)hydrazone involves its interaction with biological macromolecules. The hydrazone group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. Additionally, the compound can interact with DNA, potentially leading to antitumor effects. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde N-(2-chlorophenyl)hydrazone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the pyrrole and hydrazone moieties allows for diverse interactions with biological targets, making it a valuable compound in medicinal chemistry research.

Biological Activity

4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde N-(2-chlorophenyl)hydrazone is a synthetic organic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by research findings and data.

The compound is classified as a hydrazone, characterized by the presence of the functional group R1R2C=NNH2. Its molecular formula is C13H11Cl2N3OC_{13}H_{11}Cl_{2}N_{3}O with a molecular weight of approximately 296.15 g/mol . The synthesis typically involves the reaction of 4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde with N-(2-chlorophenyl)hydrazine in an organic solvent like ethanol or methanol under reflux conditions .

The biological activity of this compound primarily stems from its ability to interact with various biological macromolecules. The hydrazone group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. Additionally, it has been shown to interact with DNA, which may contribute to its potential antitumor effects .

Key Mechanisms:

  • Enzyme Inhibition : The compound inhibits specific enzymes by forming covalent bonds.
  • DNA Interaction : Potentially leads to antitumor effects through interaction with genetic material.

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Activity : It has shown effectiveness against certain bacterial strains.
  • Antitumor Activity : Preliminary studies suggest potential in cancer treatment due to its ability to inhibit tumor growth.
  • Enzyme Inhibition : Specifically, it may serve as an inhibitor for certain enzymes involved in disease processes .

Case Studies and Research Findings

Several studies have investigated the biological activity of similar pyrrole derivatives, providing insight into the potential applications of this compound:

  • Anti-Tuberculosis Activity : A study highlighted that pyrrole derivatives could serve as MmpL3 inhibitors, which are promising anti-TB agents. Compounds with similar structures exhibited low cytotoxicity while maintaining high efficacy against drug-resistant strains .
  • Cancer Cell Line Studies : Research involving pyrrole derivatives indicated their ability to inhibit growth in various cancer cell lines. The presence of specific substituents influenced their potency and mechanism of action .
  • Molecular Docking Studies : Computational studies have shown that modifications to the pyrrole structure can enhance binding affinity to target proteins involved in cancer progression, suggesting a pathway for further drug development .

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

Compound NameStructureBiological ActivityUnique Features
4-(2-chloroacetyl)piperazin-1-yl derivativesContains chloroacetyl groupAntimicrobial, anticancerDifferent heterocyclic framework
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivativesContains chloroacetyl groupAntimicrobial, anticancerThiazole moiety enhances activity

The distinct combination of functional groups in this compound allows for diverse interactions with biological targets, making it a valuable candidate in medicinal chemistry research .

Properties

CAS No.

866142-95-2

Molecular Formula

C13H11Cl2N3O

Molecular Weight

296.15 g/mol

IUPAC Name

2-chloro-1-[5-[(Z)-[(2-chlorophenyl)hydrazinylidene]methyl]-1H-pyrrol-3-yl]ethanone

InChI

InChI=1S/C13H11Cl2N3O/c14-6-13(19)9-5-10(16-7-9)8-17-18-12-4-2-1-3-11(12)15/h1-5,7-8,16,18H,6H2/b17-8-

InChI Key

XRXQJMKAKRYOKW-IUXPMGMMSA-N

SMILES

C1=CC=C(C(=C1)NN=CC2=CC(=CN2)C(=O)CCl)Cl

Isomeric SMILES

C1=CC=C(C(=C1)N/N=C\C2=CC(=CN2)C(=O)CCl)Cl

Canonical SMILES

C1=CC=C(C(=C1)NN=CC2=CC(=CN2)C(=O)CCl)Cl

solubility

not available

Origin of Product

United States

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